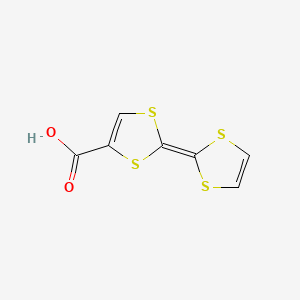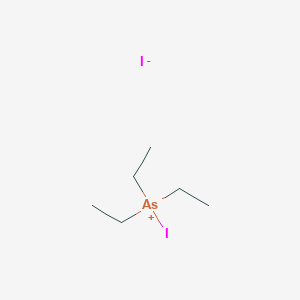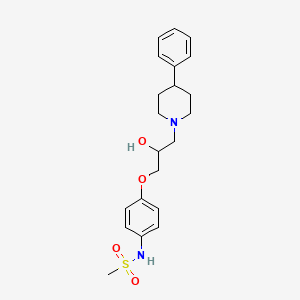![molecular formula C16H18S B14488441 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene CAS No. 65597-70-8](/img/structure/B14488441.png)
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C16H18S It is a derivative of benzene, where three methyl groups and a phenylsulfanyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of mesitylene (1,3,5-trimethylbenzene) with a phenylsulfanyl methylating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Mesitylene (1,3,5-Trimethylbenzene): A simpler derivative of benzene with three methyl groups.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with a different arrangement of methyl groups.
Uniqueness
1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene isomers. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65597-70-8 |
|---|---|
Fórmula molecular |
C16H18S |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C16H18S/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Clave InChI |
UZXNBMQHZMDPDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CSC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


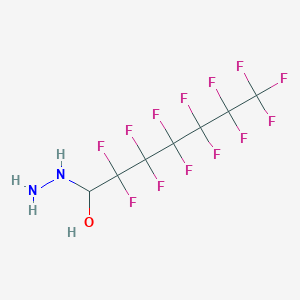
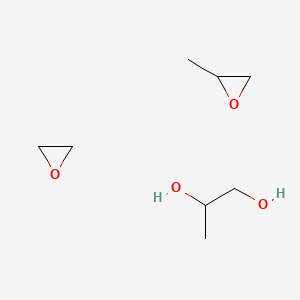
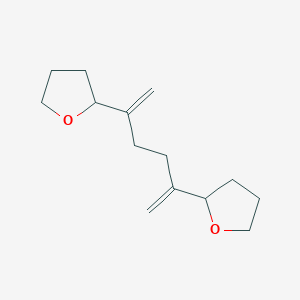

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
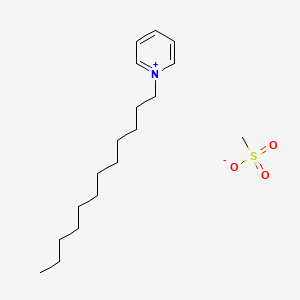
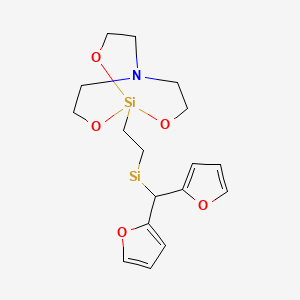
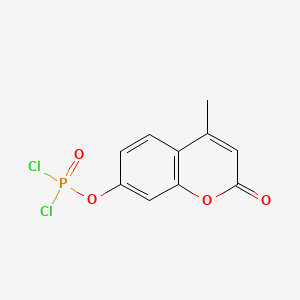

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
